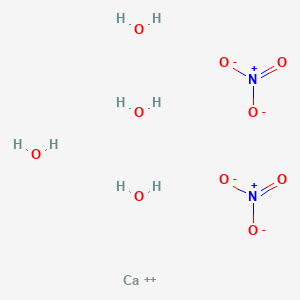

Calcium nitrate tetrahydrate

Cat. No. B083963

Key on ui cas rn:

13477-34-4

M. Wt: 121.11 g/mol

InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05482857

Procedure details

Starting with 100 mL of Stage IV singulation medium lacking ABA, 1.5 g of the algin composition PROTONAL LF20/60® sodium alginate product was added and stirred several hours without heating until dissolved. PROTONAL LF20/60® is a registered trademark of and the product is available from Proton, Inc., North Hampton, N. H. To this was added 1.0 g of activated charcoal to give a 1.0% (or 10 g/L w/v) suspension. This was autoclaved to ensure sterility. A 0.1M solution (23.6 g/L) of calcium nitrate tetrahydrate was prepared and autoclaved separately. The alginate suspension of charcoal was added dropwise to the calcium nitrate solution with gentle stirring. Small balls of insolubilized charcoal-containing alginate about 2-3 mm in diameter were formed. These were thoroughly rinsed with sterile water and stored in a closed flask under refrigeration. Fifty of the charcoal balls added to 50 mL of culture medium are equivalent to 0.1% w/v activated charcoal.

[Compound]

Name

algin

Quantity

1.5 g

Type

reactant

Reaction Step One

[Compound]

Name

sodium alginate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alginate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alginate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

solution

Name

calcium nitrate tetrahydrate

Identifiers

|

REACTION_CXSMILES

|

C.[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8]>>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8] |f:1.2.3,4.5.6.7.8.9.10|

|

Inputs

Step One

[Compound]

|

Name

|

algin

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

sodium alginate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Four

[Compound]

|

Name

|

alginate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

[Compound]

|

Name

|

alginate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred several hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without heating

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

until dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a 1.0% (or 10 g/L w/v) suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were formed

|

WASH

|

Type

|

WASH

|

|

Details

|

These were thoroughly rinsed with sterile water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored in a closed flask under refrigeration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fifty of the charcoal balls added to 50 mL of culture medium

|

Outcomes

Product

[Compound]

|

Name

|

solution

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

calcium nitrate tetrahydrate

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |